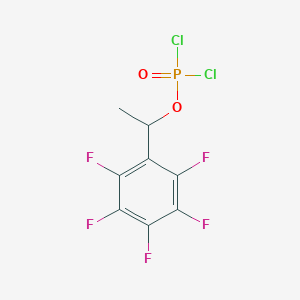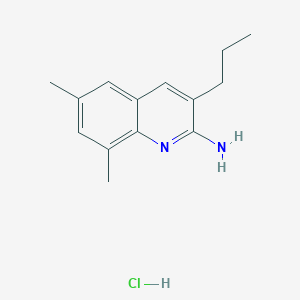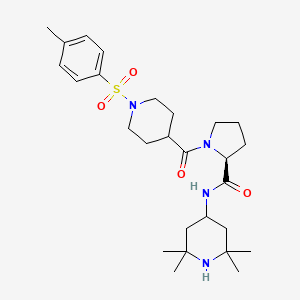![molecular formula C12H28O3Si2 B12634427 Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane CAS No. 921200-43-3](/img/structure/B12634427.png)
Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy[1-(Trimethylsilyl)prop-1-en-1-yl]silan ist eine chemische Verbindung mit der Summenformel C12H28O3Si2. Es handelt sich um ein Silanderivat, das durch das Vorhandensein sowohl von Ethoxy- als auch von Trimethylsilylgruppen gekennzeichnet ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Triethoxy[1-(Trimethylsilyl)prop-1-en-1-yl]silan beinhaltet typischerweise die Reaktion von Trimethylsilylacetylen mit Triethoxysilan unter bestimmten Bedingungen. Die Reaktion wird in der Regel durch Übergangsmetalle wie Palladium oder Rhodium katalysiert, die die Bildung des gewünschten Produkts erleichtern .
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von Triethoxy[1-(Trimethylsilyl)prop-1-en-1-yl]silan durch Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Katalysatorkonzentration, hochskaliert werden. Kontinuierliche Strömungsreaktoren werden häufig eingesetzt, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Triethoxy[1-(Trimethylsilyl)prop-1-en-1-yl]silan durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Silanole oder Siloxane zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Silanen mit unterschiedlichen Substituenten führen.
Substitution: Die Ethoxygruppen können durch andere funktionelle Gruppen ersetzt werden, z. B. Halogenide oder Alkylgruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Halogenierungsmittel wie Thionylchlorid oder Alkylierungsmittel wie Methyliodid werden eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Silanole, Siloxane und verschiedene substituierte Silane, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Triethoxy[1-(Trimethylsilyl)prop-1-en-1-yl]silan hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer für die Synthese anderer organosiliciumverbindungen und als Reagenz in verschiedenen organischen Transformationen verwendet.
Biologie: Die Verbindung wird zur Modifikation von Biomolekülen eingesetzt, um deren Stabilität und Reaktivität zu verbessern.
Wirkmechanismus
Der Mechanismus, durch den Triethoxy[1-(Trimethylsilyl)prop-1-en-1-yl]silan seine Wirkungen ausübt, beinhaltet die Wechselwirkung seiner Silangruppen mit verschiedenen molekularen Zielstrukturen. Die Ethoxygruppen können hydrolysiert werden, um Silanole zu bilden, die weiter zu Siloxanbindungen reagieren können. Diese Reaktionen werden durch das Vorhandensein von Katalysatoren und spezifischen Reaktionsbedingungen erleichtert .
Wirkmechanismus
The mechanism by which Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane exerts its effects involves the interaction of its silane groups with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silan
- 1-(Trimethylsilyl)-1-propyne
- 3-(Trimethoxysilyl)-1-propanethiol
Einzigartigkeit
Triethoxy[1-(Trimethylsilyl)prop-1-en-1-yl]silan ist aufgrund seiner Kombination aus Ethoxy- und Trimethylsilylgruppen einzigartig, die ihm eine besondere Reaktivität und Stabilität verleihen. Dies macht es besonders nützlich für Anwendungen, die sowohl hydrolytische Stabilität als auch Reaktivität gegenüber verschiedenen funktionellen Gruppen erfordern .
Eigenschaften
CAS-Nummer |
921200-43-3 |
|---|---|
Molekularformel |
C12H28O3Si2 |
Molekulargewicht |
276.52 g/mol |
IUPAC-Name |
triethoxy(1-trimethylsilylprop-1-enyl)silane |
InChI |
InChI=1S/C12H28O3Si2/c1-8-12(16(5,6)7)17(13-9-2,14-10-3)15-11-4/h8H,9-11H2,1-7H3 |
InChI-Schlüssel |
UYLNGMLOOCKGAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C(=CC)[Si](C)(C)C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B12634356.png)
![2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B12634357.png)


![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B12634368.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-[4-(trifluoroMethyl)phenyl]-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634377.png)




![3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634434.png)
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)
